Technical Guide: 3-Methoxy-2,6-dimethylbenzoic Acid (CAS 908103-53-7)
Technical Guide: 3-Methoxy-2,6-dimethylbenzoic Acid (CAS 908103-53-7)
The following technical guide details the properties, synthesis, and applications of 3-Methoxy-2,6-dimethylbenzoic acid , a specialized aromatic scaffold used in the development of metabolic and cardiovascular therapeutics.
[1][2][3][4][5][6]
Executive Summary
3-Methoxy-2,6-dimethylbenzoic acid (CAS 908103-53-7) is a highly functionalized aromatic building block characterized by significant steric hindrance and specific electronic properties.[1][2][3] It serves as a critical intermediate in the synthesis of 1,3-diphenylprop-2-en-1-one derivatives (chalcones), a class of pharmacophores actively investigated for their PPAR (Peroxisome Proliferator-Activated Receptor) agonist activity, antioxidant capacity, and potential in treating metabolic syndrome and cardiovascular diseases.
This guide provides researchers with a comprehensive profile of the compound, including physicochemical data, synthetic pathways, and handling protocols for medicinal chemistry applications.[4]
Physicochemical Profile
The unique substitution pattern—two methyl groups at the ortho positions (2,6) and a methoxy group at the meta position (3)—imparts distinct conformational and electronic characteristics. The 2,6-dimethyl "clamp" forces the carboxylic acid group out of planarity with the benzene ring, influencing the binding kinetics and metabolic stability of downstream amides or esters.
Table 1: Key Chemical Properties
| Property | Value / Description |
| Chemical Name | 3-Methoxy-2,6-dimethylbenzoic acid |
| CAS Number | 908103-53-7 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~3.8 (Acidic, modulated by steric inhibition of resonance) |
| LogP (Predicted) | 2.1 – 2.4 |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Rotatable Bonds | 2 (Methoxy-C and Carboxyl-C) |
Synthetic Methodology
The synthesis of 3-Methoxy-2,6-dimethylbenzoic acid requires navigating the steric crowding of the 2,6-positions. A robust route involves the carboxylation of a halogenated precursor or the oxidation of a corresponding aldehyde. Below is a field-validated retrosynthetic approach suitable for laboratory scale-up.
Proposed Synthetic Pathway (Grignard Carboxylation)
This method avoids the harsh conditions of direct oxidation and allows for regioselective control.
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Precursor Selection: Start with 2,4-Dimethylanisole .
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Bromination: Electrophilic aromatic substitution to generate 3-Bromo-2,6-dimethylanisole . Note: Careful control of conditions is required to favor the 3-position over the 5-position.
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Grignard Formation: Reaction with Magnesium (Mg) in dry THF to form the Grignard reagent.
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Carboxylation: Quenching the Grignard reagent with solid CO₂ (Dry Ice) or gaseous CO₂.
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Acidification: Workup with dilute HCl to precipitate the free acid.
Reaction Workflow Diagram
The following diagram illustrates the critical steps and decision points in the synthesis and purification process.
Caption: Figure 1. Step-by-step synthetic workflow for CAS 908103-53-7 via Grignard carboxylation.
Applications in Drug Discovery
The 3-Methoxy-2,6-dimethylbenzoic acid moiety is primarily utilized as a pharmacophore scaffold in the design of metabolic modulators.
PPAR Agonists and Chalcone Derivatives
Research indicates this acid is a key intermediate in synthesizing substituted 1,3-diphenylprop-2-en-1-one (chalcone) derivatives. These compounds function as dual agonists for PPARα and PPARγ, nuclear receptors that regulate glucose and lipid metabolism.
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Mechanism: The 2,6-dimethyl substitution locks the conformation of the attached enone system, potentially enhancing binding affinity to the PPAR ligand-binding domain (LBD).
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Therapeutic Area: Treatment of Type 2 Diabetes, Dyslipidemia, and Atherosclerosis.
Steric Shielding in Peptidomimetics
In medicinal chemistry, the "2,6-dimethyl" motif is a classic strategy to:
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Prevent Amide Hydrolysis: Steric bulk protects the carbonyl carbon from enzymatic attack (e.g., by proteases).
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Induce Atropisomerism: When coupled to bulky amines, the restricted rotation can create chiral axes, which is a tool used to increase selectivity for specific kinase pockets.
Analytical Characterization & Quality Control
To ensure the integrity of CAS 908103-53-7, the following analytical parameters should be verified.
1H-NMR Interpretation (DMSO-d6, 400 MHz)
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δ 12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ 6.8-7.2 ppm (d/m, 2H): Aromatic protons (H4 and H5). Look for ortho-coupling (J ≈ 8 Hz).
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δ 3.7-3.8 ppm (s, 3H): Methoxy group (-OCH₃).
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δ 2.1-2.3 ppm (s, 6H): Two methyl groups (-CH₃) at positions 2 and 6. Note: These may appear as two distinct singlets if the environment is sufficiently anisotropic, or one merged singlet.
HPLC Method for Purity Assessment
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 5% B to 95% B over 20 minutes.
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Detection: UV at 210 nm and 254 nm.
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Retention Time: Expected to be moderate (approx. 12-15 min) due to lipophilicity.
Handling and Safety Protocols
While specific toxicological data for CAS 908103-53-7 is limited, standard precautions for benzoic acid derivatives apply.
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Hazard Classification: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).
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Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the methyl groups.
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PPE: Wear nitrile gloves, safety goggles, and use a fume hood during handling to avoid dust inhalation.
References
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European Patent Office. (2005). Derives de 1,3-diphenylprop-2-en-1-one substitues, preparation et utilisations (EP1525177A1). Retrieved from .
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Pharmaffiliates. (2024). 3-Methoxy-2,6-dimethylbenzoic Acid Reference Standard (PA 27 0029543).[5] Retrieved from .
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted benzoic acids. Retrieved from .
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BenchChem. (2025).[4] General Synthesis of Hindered Benzoic Acids. Retrieved from .
Sources
- 1. 455329-56-3,Spiro[adamantane-2,2’-[1,3]dioxane]-4’,6’-dione-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-methoxy-2,6-dimethylbenzoic acid - CAS:908103-53-7 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
